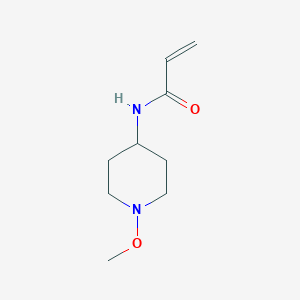
N-(1-Methoxypiperidin-4-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Methoxypiperidin-4-yl)prop-2-enamide, also known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. MPPA is a piperidine derivative that is synthesized through a specific method, which will be discussed in This paper aims to provide an overview of MPPA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of N-(1-Methoxypiperidin-4-yl)prop-2-enamide is still being studied, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. N-(1-Methoxypiperidin-4-yl)prop-2-enamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation. N-(1-Methoxypiperidin-4-yl)prop-2-enamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that are involved in the regulation of gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
N-(1-Methoxypiperidin-4-yl)prop-2-enamide has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and multiple sclerosis. N-(1-Methoxypiperidin-4-yl)prop-2-enamide has also been shown to inhibit tumor growth in animal models of cancer. Additionally, N-(1-Methoxypiperidin-4-yl)prop-2-enamide has been shown to have a low toxicity profile, making it a potentially safe and effective drug candidate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-Methoxypiperidin-4-yl)prop-2-enamide is its versatility in laboratory experiments. It can be easily synthesized and purified, making it an accessible compound for researchers. Additionally, N-(1-Methoxypiperidin-4-yl)prop-2-enamide has been shown to have a low toxicity profile, making it a safe compound to work with. However, one limitation of N-(1-Methoxypiperidin-4-yl)prop-2-enamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(1-Methoxypiperidin-4-yl)prop-2-enamide. One potential direction is the development of N-(1-Methoxypiperidin-4-yl)prop-2-enamide-based drugs for the treatment of inflammatory diseases such as arthritis and multiple sclerosis. Another potential direction is the development of N-(1-Methoxypiperidin-4-yl)prop-2-enamide-based drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-Methoxypiperidin-4-yl)prop-2-enamide and its potential applications in medicinal chemistry.
Métodos De Síntesis
N-(1-Methoxypiperidin-4-yl)prop-2-enamide is synthesized through a specific method that involves the reaction of piperidine with prop-2-enoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-(1-Methoxypiperidin-4-yl)prop-2-enamide. This synthesis method has been optimized to produce high yields of N-(1-Methoxypiperidin-4-yl)prop-2-enamide with excellent purity.
Aplicaciones Científicas De Investigación
N-(1-Methoxypiperidin-4-yl)prop-2-enamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases such as arthritis and multiple sclerosis. N-(1-Methoxypiperidin-4-yl)prop-2-enamide has also been shown to have antitumor activity, making it a potential candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
N-(1-methoxypiperidin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-3-9(12)10-8-4-6-11(13-2)7-5-8/h3,8H,1,4-7H2,2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYZTTWWGGNZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1CCC(CC1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

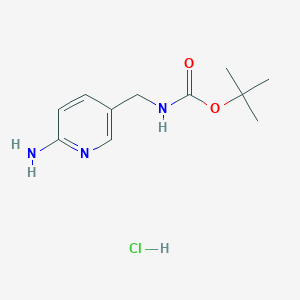
![2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]acetic acid](/img/structure/B2986041.png)
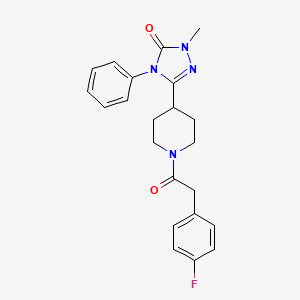
![9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride](/img/structure/B2986043.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2986044.png)
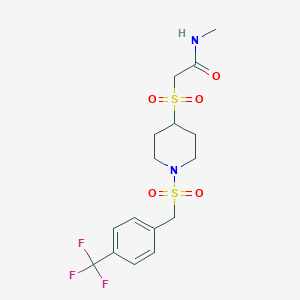
![2-chloro-N-(2-phenoxyethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2986046.png)
![N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2986047.png)
![1,3-dimethyl-7-(3-methylbenzyl)-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2986049.png)
![N-(2-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2986052.png)
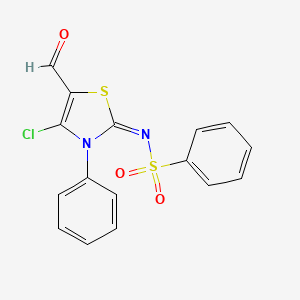
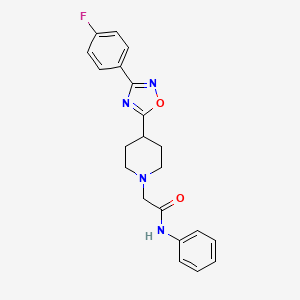
![6-Chloro-2-[(2,6-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2986055.png)
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2986057.png)